Gallinacin 1alpha
Description
Classification within the Beta-Defensin Family
Defensins are broadly categorized into alpha-, beta-, and theta-defensins based on the arrangement of their disulfide bridges and genomic structure. bibliotekanauki.plnih.gov Gallinacin 1-alpha falls under the beta-defensin family, which is the sole class of defensins found in the chicken genome. nih.govresearchgate.net
The nomenclature for avian beta-defensins has evolved, leading to several synonyms for Gallinacin 1-alpha. It is officially designated as Avian Beta-Defensin 1 (AvBD1). researchgate.netgenepep.com Other names used in scientific literature include Gal-1-alpha and Chicken Heterophil Peptide 2 (CHP2). genepep.comcopewithcytokines.orguniprot.org The precursor protein from which the mature peptide is derived is also referred to as CHP2. tcdb.org This variety in naming reflects the different research groups that have identified and characterized these peptides. cambridge.org
| Recommended Name | Synonyms |
| Gallinacin-1 (B1576553) alpha | Gal-1 alpha, Avian Beta-Defensin 1 (AvBD1), Chicken Heterophil Peptide 2 (CHP2) |
| --- | --- |
This table provides a summary of the different names used to refer to Gallinacin 1-alpha.
The primary distinction between the defensin (B1577277) families lies in their structure, distribution across species, and evolutionary origins.
Beta-Defensins (like Gallinacin 1-alpha): These are characterized by a specific pairing of their six cysteine residues. bibliotekanauki.pl They are the predominant, if not exclusive, type of defensin in avian species. researchgate.netmaynoothuniversity.ie All vertebrate defensins are thought to have evolved from a single beta-defensin-like ancestor. nih.gov
Alpha-Defensins: These are found primarily in mammals and are absent in chickens. nih.govresearchgate.netbiomolther.org They differ from beta-defensins in the connectivity of their disulfide bonds and the structure of their gene precursors. bibliotekanauki.pl Alpha-defensins are believed to have arisen from beta-defensins through gene duplication after the divergence of mammals from other vertebrates. nih.gov
Theta-Defensins: This unique family of cyclic peptides has been identified only in some primate species, such as rhesus monkeys, and are not present in humans or birds. nih.govasm.orgfrontiersin.org They are distinguished by their circular structure, formed by the head-to-tail splicing of two precursor nonapeptides. asm.org Theta-defensins are thought to have evolved from alpha-defensins. nih.gov
| Defensin Family | Key Characteristics | Species Distribution (Example) |
| Beta-Defensins | Ancestral defensin type, specific disulfide bridge pattern. | Birds (e.g., Chickens), Mammals. bibliotekanauki.plresearchgate.netnih.gov |
| Alpha-Defensins | Different disulfide bridge pattern from beta-defensins. | Mammals (e.g., Humans), absent in birds. bibliotekanauki.plresearchgate.netbiomolther.org |
| Theta-Defensins | Unique cyclic peptide structure. | Old World Monkeys (e.g., Rhesus Macaques), absent in humans and birds. nih.govasm.orgfrontiersin.org |
| --- | --- | --- |
This interactive table summarizes the key distinctions between the three major defensin families.
Biological Significance in Avian Species
Gallinacin 1-alpha is a vital component of the avian immune system, contributing significantly to both immediate defense and the maintenance of healthy barrier tissues.
As an effector molecule of the innate immune system, Gallinacin 1-alpha provides an immediate, front-line defense against pathogens. researchgate.netuu.nl Its primary mechanism involves the disruption of microbial membranes. The peptide's cationic nature allows it to interact with the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. veterinaryworld.orgresearchgate.net This interaction leads to membrane permeabilization and ultimately cell death. researchgate.net Gallinacin 1-alpha exhibits potent bactericidal activity against a range of bacteria, including E. coli and L. monocytogenes, as well as fungicidal activity against pathogens like C. albicans. uniprot.org
Beyond its direct antimicrobial actions, Gallinacin 1-alpha plays a role in maintaining the balance and integrity of immunological barriers, particularly in the gastrointestinal and respiratory tracts. uu.nltaylorandfrancis.com These peptides are expressed in epithelial cells, contributing to a chemical barrier that protects against microbial invasion at mucosal surfaces. mdpi.comnih.gov For instance, beta-defensins like Gallinacin 1 and 2 are expressed in the gut, where their levels can increase in response to inflammatory signals, suggesting a role in recruiting other immune cells and managing the local microbial environment. researchgate.net This function is crucial for newly hatched chicks as their adaptive immune system is still developing, making the innate defenses provided by gallinacins critically important. uu.nl The expression of gallinacins in various tissues, including the trachea, bursa of Fabricius, and digestive tract, underscores their widespread importance in maintaining a healthy state in the face of constant environmental and microbial challenges. nih.govasm.orgnih.gov
Structure
2D Structure
Properties
CAS No. |
156409-55-1 |
|---|---|
Molecular Formula |
C176H255N49O42S6 |
Molecular Weight |
3922 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C176H255N49O42S6/c1-10-96(8)145(223-159(250)115(61-94(4)5)207-157(248)121(68-104-73-184-91-195-104)210-162(253)128(84-229)216-170(261)136-53-35-59-225(136)174(265)134(90-273)201-141(234)78-190-139(232)76-192-148(239)116(62-98-36-15-11-16-37-98)208-158(249)122(69-105-74-185-92-196-105)211-167(258)132(88-271)219-160(251)125(81-226)199-140(233)77-189-138(231)75-191-147(238)111(48-27-30-54-177)202-164(255)129(85-268)217-155(246)119(65-101-42-21-14-22-43-101)206-146(237)108(180)60-93(2)3)172(263)205-113(50-29-32-56-179)152(243)222-144(95(6)7)171(262)194-80-143(236)200-126(82-227)161(252)218-131(87-270)166(257)209-117(63-99-38-17-12-18-39-99)149(240)193-79-142(235)198-118(64-100-40-19-13-20-41-100)154(245)203-114(51-33-57-186-176(182)183)151(242)215-127(83-228)163(254)220-133(89-272)168(259)221-130(86-269)165(256)204-112(49-28-31-55-178)150(241)214-124(67-103-72-188-110-47-26-24-45-107(103)110)173(264)224-58-34-52-135(224)169(260)213-120(66-102-71-187-109-46-25-23-44-106(102)109)156(247)212-123(70-137(181)230)153(244)197-97(9)175(266)267/h11-26,36-47,71-74,91-97,104-105,108,111-136,144-145,187-188,226-229,268-273H,10,27-35,48-70,75-90,177-180H2,1-9H3,(H2,181,230)(H,189,231)(H,190,232)(H,191,238)(H,192,239)(H,193,240)(H,194,262)(H,197,244)(H,198,235)(H,199,233)(H,200,236)(H,201,234)(H,202,255)(H,203,245)(H,204,256)(H,205,263)(H,206,237)(H,207,248)(H,208,249)(H,209,257)(H,210,253)(H,211,258)(H,212,247)(H,213,260)(H,214,241)(H,215,242)(H,216,261)(H,217,246)(H,218,252)(H,219,251)(H,220,254)(H,221,259)(H,222,243)(H,223,250)(H,266,267)(H4,182,183,186)/t96-,97-,104?,105?,108-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,144-,145-/m0/s1 |
InChI Key |
DHUDWKXJLYWMMO-GCLXVQITSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CS)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8C=NC=N8)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CS)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CS)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)N |
sequence |
LFCKGGSCXFGGCPSXLIKVGSCFGFRSCCKWPWNA |
Synonyms |
chicken heterophil peptide CHP1 CHP1 peptide, chicken gallinacin 1 alpha protein, chicken gallinacin 1 protein, chicken |
Origin of Product |
United States |
Molecular Biology and Genetics of Gallinacin 1alpha
Gene Structure and Organization
The gene encoding Gallinacin 1alpha is part of a larger family of β-defensin genes. In chickens, these genes are not scattered throughout the genome but are organized into a single, dense cluster. This cluster, containing at least 14 β-defensin genes, is located on chromosome 3q3.5-q3.7. This genomic arrangement suggests an evolutionary history of gene duplication and diversification from a common ancestral gene.
This compound is highly homologous to Gallinacin 1, with their cDNA sequences showing approximately 99% identity. The distinction between them arises from just three single-nucleotide substitutions, each resulting in a change in the final amino acid sequence of the peptide nih.gov.
The genomic structure of avian β-defensin genes, including that of this compound, typically follows a conserved four-exon and three-intron pattern. This organization is critical for the proper synthesis of the final, functional peptide, which is initially produced as an inactive precursor known as a prepropeptide.
The roles of the four exons are distinctly defined:
Exon 1: Contains the 5' untranslated region (5' UTR), which is involved in the post-transcriptional regulation of the gene.
Exon 2: Encodes the signal peptide, a sequence of approximately 19-20 amino acids. This signal sequence is essential for guiding the newly synthesized peptide into the endoplasmic reticulum for secretion. This exon also encodes a portion of the pro-piece.
Exon 3: Encodes the remaining part of the pro-piece and the majority of the mature peptide sequence. The pro-piece is a short segment that is later cleaved to activate the peptide.
Exon 4: Encodes the final few amino acids of the mature peptide and the 3' untranslated region (3' UTR), which contains signals for transcript stabilization and polyadenylation.
The this compound prepropeptide itself is composed of 65 amino acid residues, which includes a 20-residue signal sequence and a 5-residue pro-piece, leaving a 39-residue mature peptide nih.gov.
Table 1: Exon-Intron Structure of a Typical Avian β-Defensin Gene
| Genomic Region | Encoded Product/Function |
|---|---|
| Exon 1 | 5' Untranslated Region (UTR) |
| Intron 1 | Non-coding sequence |
| Exon 2 | Signal Peptide and part of Pro-piece |
| Intron 2 | Non-coding sequence |
| Exon 3 | Remainder of Pro-piece and most of Mature Peptide |
| Intron 3 | Non-coding sequence |
| Exon 4 | C-terminal portion of Mature Peptide and 3' UTR |
The transcription of β-defensin genes is controlled by promoter regions located upstream of the gene's coding sequence. These regions contain binding sites for various transcription factors that regulate the rate of gene expression. While the specific promoter for this compound has not been fully detailed, analysis of other gallinacin genes, such as Gallinacin-6 (B1576546), provides insight into the likely regulatory mechanisms.
The promoter region of the Gallinacin-6 gene contains several putative binding sites for key transcription factors known to be involved in immune and inflammatory responses. These include:
Nuclear Factor-kappa B (NF-κB): A central regulator of inflammatory responses, often activated by pathogenic stimuli.
Activator Protein 1 (AP-1): A transcription factor that responds to a variety of cellular signals, including stress and infection.
Nuclear Factor-Interleukin 6 (NF-IL6): A factor involved in the regulation of genes during inflammation and the acute phase response.
The presence of these binding sites strongly suggests that the expression of gallinacin genes is tightly linked to the cellular pathways that detect infection and initiate inflammation nih.gov.
Transcriptional Regulation of this compound Gene Expression
The expression of the this compound gene is managed through a dual system of both constitutive and inducible transcription. This allows it to contribute to routine immune surveillance as well as mount a robust defense upon encountering pathogens.
Under normal, healthy conditions, this compound is expressed at varying basal levels in specific tissues. Studies using primers that detect both Gallinacin-1 (B1576553) and Gallinacin-1alpha have shown strong constitutive expression in the bone marrow, with lower levels detected in the lung nih.gov. The bone marrow is the primary site of heterophil production (the avian equivalent of neutrophils), and these cells are a major source of Gallinacin 1 and 1alpha nih.gov.
More detailed studies on the closely related Gallinacin-1 show a wider pattern of basal expression, which is likely representative of this compound as well. Strong expression is noted in the bone marrow, lung, and testis, with moderate expression in the bursa of Fabricius and intestine, and low levels in the cloaca, gall bladder, brain, and pancreas uniprot.org. This widespread, albeit variable, expression pattern indicates a role for this compound in maintaining a defensive shield at various potential sites of microbial entry.
Table 2: Basal Expression Levels of Gallinacin-1 in Various Chicken Tissues
| Tissue | Expression Level |
|---|---|
| Bone Marrow | Strong |
| Lung | Strong |
| Testis | Strong |
| Bursa of Fabricius | Moderate |
| Intestine | Moderate |
| Cloaca | Low |
| Gall Bladder | Low |
| Brain | Low |
| Pancreas | Low |
Data is for Gallinacin-1, which is highly homologous to this compound. uniprot.org
A key feature of this compound's function is its ability to be rapidly upregulated in the presence of pathogenic invaders. This inducible expression is a hallmark of the innate immune response, providing an immediate and localized increase in antimicrobial peptides at the site of infection.
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and a powerful inducer of defensin (B1577277) gene expression. Research on the highly similar Gallinacin-1 demonstrates this inducibility clearly. For instance, intravenous injection of LPS leads to a significant increase in Gallinacin-1 expression in the theca layer of ovarian follicles uniprot.org. Furthermore, the expression of Gallinacin-1 in cultured vaginal cells is also increased following exposure to LPS or the bacterium Salmonella enteritidis uniprot.org. This response is critical for protecting the female reproductive tract from infection.
This LPS-mediated induction is likely driven by the activation of transcription factors such as NF-κB, whose binding sites are found in the promoter regions of gallinacin genes. The binding of these factors initiates a heightened state of gene transcription, leading to a surge in the production of this compound peptide to combat the bacterial threat.
Inducible Expression in Response to Pathogenic Stimuli
Modulation by Microbial Challenge (e.g., Salmonella enteritidis, Haemophilus paragallinarum)
The expression of this compound (Gal-1α), a key component of the chicken's innate immune system, is significantly influenced by exposure to pathogenic bacteria. Research demonstrates that microbial challenges can upregulate the transcription of the gene encoding this antimicrobial peptide, thereby enhancing the host's defense capabilities.
In studies involving cultured vaginal cells from hens, stimulation with Salmonella enteritidis led to a notable increase in the mRNA expression of Gallinacin-1. This response suggests a direct mechanism by which the host recognizes the bacterial presence and boosts the local production of antimicrobial peptides to combat the infection.
Conversely, the response to other pathogens highlights the differential regulation of the gallinacin family. In chickens experimentally infected with Haemophilus paragallinarum, the causative agent of infectious coryza, a significant increase in the tracheal expression of Gallinacin-3 was observed nih.govnih.gov. However, the expression of Gallinacin-1 and -1α in healthy chickens is primarily restricted to bone marrow cells, unlike the more widespread epithelial expression of Gallinacin-3 nih.gov. While the challenge with H. paragallinarum clearly induces a defensin response in the trachea, the specific upregulation of Gal-1α in response to this particular pathogen is less defined, with Gallinacin-3 showing a more prominent inducible expression in epithelial tissues affected by the infection nih.govnih.gov.
Table 1: Modulation of Gallinacin Expression by Microbial Challenge
| Gallinacin Type | Microbial Agent | Tissue/Cell Type | Observed Effect on mRNA Expression |
|---|---|---|---|
| Gallinacin-1 (includes 1α) | Salmonella enteritidis | Vaginal Cells (in culture) | Increased |
| Gallinacin-3 | Haemophilus paragallinarum | Trachea | Increased |
Developmental and Physiological Modulators of Expression
The expression of this compound is not static throughout a chicken's life but is subject to modulation by developmental and physiological factors, particularly age and reproductive status.
Studies have identified a clear correlation between the age of a hen and the expression level of gallinacins. In the vaginal mucosa of laying hens, the mRNA expression of Gallinacin-1, -2, and -3 is significantly higher in older birds (approximately 720 days old) compared to younger birds (180 days old). This age-associated increase in expression may be a compensatory mechanism to bolster innate immunity as the adaptive immune system's efficacy declines with age.
Table 2: Relative mRNA Expression of Gallinacin-1 in Vaginal Mucosa by Age
| Age Group | Relative Expression Level (Compared to Young Hens) |
|---|---|
| Young Laying Hens (180-day-old) | Baseline |
| Old Laying Hens (~720-day-old) | Significantly Greater |
The reproductive state of a hen plays a crucial role in modulating gallinacin expression, suggesting a strong link to hormonal regulation. The expression of Gallinacin-1, -2, and -3 in the vagina is markedly decreased in non-laying hens with regressed oviducts compared to actively laying hens. This indicates that the hormonal milieu associated with egg-laying is a key factor in maintaining high levels of these protective peptides in the reproductive tract.
While direct hormonal regulation of Gal-1α is an area of ongoing research, studies on other avian beta-defensins provide strong evidence for such control. For instance, treatment with diethylstilbestrol, a synthetic estrogen agonist, has been shown to induce the expression of Avian beta-defensin 11 (AvBD-11) mRNA and protein in the oviduct of young chicks nih.gov. This finding supports the hypothesis that gonadal steroid hormones are significant regulators of gallinacin expression within the female reproductive system nih.govbohrium.com. Furthermore, Gallinacin-1 expression is detected in the theca layer of ovarian follicles and shows changes during follicular growth, decreasing as the follicle matures uniprot.org.
Post-Translational Processing of this compound
Following translation from mRNA, the this compound polypeptide undergoes critical processing steps to transform from an inactive precursor into a functional, mature antimicrobial peptide.
This compound is initially synthesized as a 65-amino acid prepropeptide nih.govnih.gov. This precursor molecule consists of three distinct domains:
A Signal Peptide: A 20-residue sequence at the N-terminus that directs the nascent polypeptide to the correct cellular location for processing and secretion.
A Propiece: A short, 5-residue segment.
The Mature Peptide: The C-terminal 39-residue sequence that constitutes the final, active antimicrobial peptide nih.gov.
The transformation into the mature peptide involves proteolytic cleavage events where cellular enzymes remove the signal peptide and the propiece bohrium.com. This multi-step cleavage is a common mechanism for antimicrobial peptides, ensuring that the potent, potentially cytotoxic mature peptide is activated only after synthesis and localization.
A crucial final step in the maturation of this compound involves the processing of its C-terminus. The gene sequence for Gal-1α encodes a glycine residue at the end of the mature peptide region nih.gov. However, analysis of the purified, active peptide reveals that this terminal glycine is absent nih.govnih.gov.
This observation is indicative of a common post-translational modification known as C-terminal amidation. In this enzymatic process, the C-terminal glycine serves as an amide donor, resulting in the final peptide having an amidated carboxyl terminus. This modification is highly significant for many antimicrobial peptides as it neutralizes the negative charge of the terminal carboxyl group, which can enhance the peptide's stability against degradation by exopeptidases and improve its bactericidal activity and interaction with microbial membranes uniprot.org.
Cellular and Tissue Distribution of Gallinacin 1alpha Expression
Expression in Myeloid Cells
The primary sites of Gallinacin 1alpha synthesis and storage are myeloid cells, which are crucial components of the innate immune system in chickens.
This compound was first identified and isolated from chicken leukocytes. nih.govuu.nl These cells, the avian equivalent of mammalian neutrophils, are a rich source of various antimicrobial peptides. uu.nl this compound is a cysteine-rich peptide, a characteristic feature of the defensin (B1577277) family. cambridge.org Research has identified it as one of several related peptides, including Gallinacin-1 (B1576553) and Gallinacin-2, purified from chicken heterophils. cambridge.orgmaynoothuniversity.ie The amino acid sequence of this compound is nearly identical to that of Gallinacin-1, differing by only three single-nucleotide substitutions that result in amino acid changes. nih.gov It is also recognized as chicken heterophil peptide 2 (CHP2). nih.govuu.nl
Like other antimicrobial peptides found in phagocytic cells, this compound is stored within the granules of heterophils. cambridge.org These granules serve as reservoirs, allowing for the rapid release of the peptide upon encountering pathogens. Extracts from heterophil granules have been shown to contain multiple antimicrobial peptides, including this compound (CHP2), which contribute to the potent microbicidal activity of these cells. uu.nlcambridge.org The storage of these peptides in granules is a key mechanism for the non-oxidative killing of pathogens by avian heterophils. cambridge.org
Epithelial Cell Expression Profiles
While most prominently expressed in myeloid cells, this compound mRNA has also been detected in a variety of epithelial tissues, suggesting a role in mucosal immunity.
Expression of this compound has been noted in the gastrointestinal tract, although often at lower levels compared to other gallinacins. Moderate expression of Gallinacin-1 has been observed in the intestine. maynoothuniversity.ie Specifically, the expression of Gallinacin-1 and -2 has been used to suggest the in-situ maturation of heterophils within the gut tissue of hatchlings. nih.gov In contrast, other related peptides like Gallinacin-6 (B1576546) show high mRNA expression in the esophagus and crop and moderate expression in the glandular stomach. nih.gov
The respiratory system is another site of this compound expression. Studies have detected strong expression of Gallinacin-1 (and -1α) and -2 in bone marrow, and to a lesser extent, in the lungs. nih.govcambridge.org Furthermore, analysis of PCR products from chicken trachea revealed a sequence with 99% identity to Gallinacin-1 cDNA, whose deduced amino acid sequence was identical to the this compound peptide. nih.gov However, the researchers noted that the origin of this expression could be from tissue leukocytes rather than the epithelial cells themselves. nih.gov
Significant expression of this compound and related peptides occurs in the reproductive and urogenital tracts. Strong expression of Gallinacin-1 and -2 has been shown in the testis. maynoothuniversity.ie In the female reproductive tract, mRNA expression of Gallinacin-1 in the vagina of laying hens increases with age. nih.gov Strong expression of Gallinacin-1 was also reported in the chicken infundibulum, with weaker expression detected in the magnum, isthmus, uterus, and vagina. cambridge.org This expression may increase in response to pathogens like Salmonella enteritidis. nih.gov
Data Tables
Table 1: Expression of this compound (or Gallinacin-1) in Various Chicken Tissues
| Tissue Category | Tissue | Expression Level | Reference |
|---|---|---|---|
| Myeloid | Bone Marrow | Strong | nih.gov, cambridge.org |
| Leukocytes/Heterophils | Isolated from this source | cambridge.org, nih.gov | |
| Respiratory | Lung | Moderate/Lesser | nih.gov, cambridge.org |
| Trachea | Detected | nih.gov | |
| Gastrointestinal | Intestine | Moderate | maynoothuniversity.ie |
| Reproductive (Male) | Testis | Strong | maynoothuniversity.ie |
| Reproductive (Female) | Vagina | Detected (increases with age) | cambridge.org, nih.gov |
| Infundibulum | Strong | cambridge.org | |
| Magnum | Weaker | cambridge.org | |
| Isthmus | Weaker | cambridge.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound (Gal-1α) |
| Avian Beta-Defensin 1 (AvBD1) |
| Gallinacin-1 (Gal-1) |
| Gallinacin-2 (Gal-2) |
| Gallinacin-3 (Gal-3) |
| Gallinacin-6 (Gal-6) |
| Chicken Heterophil Peptide 1 (CHP1) |
| Chicken Heterophil Peptide 2 (CHP2) |
Differential Expression Across Avian Breeds and Lines
Research into the genetic basis of disease resistance has revealed differential expression of host defense peptides, including this compound (also known as Avian β-defensin 1 or AvBD1), across different chicken lines. nih.gov A notable comparison has been made between the Fayoumi (M15.2) line, an inbred Egyptian breed known for its relative resistance to various diseases, and the Leghorn (Ghs6) line, which is considered relatively susceptible. nih.gov
Studies analyzing the basal (homeostatic) mRNA expression levels in bone marrow-derived cells (BMCs) have shown that the disease-resistant Fayoumi line has significantly higher expression of AvBD1 (this compound) compared to the disease-susceptible Leghorn line. nih.gov
Furthermore, upon stimulation with bacterial lipopolysaccharide (LPS), a component of Gram-negative bacteria, the expression of AvBD1 was significantly upregulated in bone marrow-derived cells from both lines, indicating its role in the induced innate immune response. nih.gov The higher constitutive expression in the Fayoumi line suggests that this breed may maintain a more prepared state of innate immunity, potentially contributing to its enhanced disease resistance. nih.gov
The table below details the differential expression of this compound (AvBD1) between the Fayoumi and Leghorn chicken lines.
| Chicken Line | Relative Disease Resistance | Basal this compound (AvBD1) Expression in Bone Marrow-Derived Cells |
| Fayoumi (M15.2) | Resistant | Significantly Higher nih.gov |
| Leghorn (Ghs6) | Susceptible | Significantly Lower nih.gov |
Antimicrobial Mechanisms of Action of Gallinacin 1alpha
Interactions with Microbial Membranes
The initial and critical step in the antimicrobial action of Gallinacin 1alpha is its interaction with the microbial cell membrane. This process is governed by electrochemical attractions and results in the physical disruption of the membrane's barrier function.
Membrane Permeabilization and Pore Formation
Following the initial electrostatic binding, this compound is thought to induce membrane permeabilization, a hallmark of many β-defensins. While the precise mechanism for this compound is not definitively elucidated, the prevailing models for related antimicrobial peptides suggest the formation of transmembrane pores or channels. rsc.org This action is facilitated by the amphipathic nature of the peptide, allowing it to insert into the lipid bilayer. The accumulation of several peptide molecules can lead to the formation of pore-like structures, disrupting the membrane's integrity. nih.gov This permeabilization leads to the leakage of ions and small molecules from the cytoplasm, dissipation of the membrane potential, and ultimately, cell death. frontiersin.org Assays using fluorescent dyes like N-phenyl-1-napthylamine (NPN) are commonly employed to demonstrate the permeabilization of the outer membrane of Gram-negative bacteria by antimicrobial peptides. plos.org
Inhibition of Microbial Cellular Processes
Beyond direct membrane disruption, this compound can also interfere with vital intracellular functions, further ensuring the demise of the invading microbe.
Disruption of DNA Replication and Protein Synthesis
Evidence suggests that once the microbial membrane is permeabilized, this compound can access the cell's interior and interfere with fundamental cellular processes. researchgate.net Some antimicrobial peptides have been shown to block the synthesis of DNA and proteins, essential for microbial survival and replication. researchgate.net For some β-defensins, it is proposed that a certain level of membrane permeabilization is necessary for the peptide to reach these intracellular targets. researchgate.net For instance, studies on an antibacterial peptide with similarity to β-defensins demonstrated the inhibition of DNA, RNA, and protein synthesis in E. coli. asm.orgnih.gov
Induction of Cell Lysis and Morphological Changes
The profound disruption of the cell membrane and internal processes by this compound and related peptides culminates in observable and catastrophic changes to the microbial cell's structure. researchgate.net Studies on the closely related Gallinacin-6 (B1576546) have provided visual evidence of these effects through transmission electron microscopy. Treatment of Clostridium perfringens with Gallinacin-6 resulted in dose-dependent morphological alterations, including intracellular granulation, retraction of the cytoplasm, and the formation of irregular septa in dividing cells. researchgate.net Ultimately, these damaging effects lead to complete cell lysis, where the cell wall breaks down and the cellular contents are released. researchgate.net
Broad-Spectrum Antimicrobial Activity
This compound exhibits a wide range of antimicrobial activity, effectively targeting a variety of pathogenic microorganisms. Its potent action has been demonstrated against Gram-negative bacteria, Gram-positive bacteria, and fungi. uniprot.org This broad-spectrum capability is a key characteristic of many defensins, making them a vital component of the innate immune system. The efficacy against diverse microbial threats underscores its role as a versatile first-line defender.
The antimicrobial potency of this compound and related peptides is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Antimicrobial Spectrum of Gallinacins and Related Peptides
| Microorganism | Type | Peptide | Reported Activity/MIC |
|---|---|---|---|
| Escherichia coli | Gram-negative Bacteria | This compound | Potent activity reported uniprot.org |
| Listeria monocytogenes | Gram-positive Bacteria | This compound | Potent activity reported uniprot.org |
| Candida albicans | Fungus | This compound | Potent activity reported uniprot.org |
| Clostridium perfringens | Gram-positive Bacteria | Gallinacin-6 | Bactericidal activity observed asm.org |
| Streptococcus suis | Gram-positive Bacteria | Gallinacin-9 | Antimicrobial activity demonstrated nih.gov |
Efficacy Against Gram-Positive Bacteria (e.g., Listeria monocytogenes, Staphylococcus aureus)
This compound, alongside other chicken myeloid β-defensins like gallinacin 1 and 2, demonstrates significant activity against Gram-positive bacteria. asm.org The primary mechanism of action for β-defensins involves an initial electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial cell membrane. cambridge.org This interaction leads to membrane disruption and increased permeability, ultimately causing cell death.
Research has confirmed the potent bactericidal activity of this compound against Listeria monocytogenes EGD, a significant foodborne pathogen. uniprot.orguniprot.org While detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound are not extensively detailed in the literature, its effectiveness is well-established. Studies on other avian β-defensins have shown that activity against Staphylococcus aureus can be influenced by environmental factors such as salt concentration, which may reduce the peptide's efficacy. nih.gov
Summary of this compound Activity Against Gram-Positive Bacteria
| Organism | Reported Efficacy | Source |
|---|---|---|
| Listeria monocytogenes | Potent bactericidal activity | uniprot.org, uniprot.org |
| Staphylococcus aureus | General activity as part of the gallinacin family | asm.org |
Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Salmonella enterica, Campylobacter jejuni, Clostridium perfringens)
The antimicrobial spectrum of this compound extends to various Gram-negative bacteria. asm.org The complex outer membrane of Gram-negative bacteria typically presents a formidable barrier to many antimicrobial agents. However, the cationic and amphipathic properties of β-defensins like this compound facilitate interaction with and disruption of this membrane, leading to bactericidal effects.
Specifically, this compound has been shown to exhibit potent activity against Escherichia coli ML-35. uniprot.orguniprot.org The broader family of gallinacins, including 1alpha, is recognized for its role in defending against Gram-negative pathogens. maynoothuniversity.ie While specific MIC values for this compound against Salmonella enterica, Campylobacter jejuni, and Clostridium perfringens are not widely published, studies on closely related peptides like Gallinacin-6 demonstrate strong, rapid bactericidal action against these significant food-borne pathogens, suggesting a similar potential for this compound. nih.govnih.gov
Summary of this compound Activity Against Gram-Negative Bacteria
| Organism | Reported Efficacy | Source |
|---|---|---|
| Escherichia coli | Potent bactericidal activity | uniprot.org, uniprot.org |
| Salmonella enterica | General activity as part of the gallinacin family | asm.org |
| Campylobacter jejuni | General activity as part of the gallinacin family | asm.org |
| Clostridium perfringens | General activity as part of the gallinacin family | asm.org |
Antifungal Activity (e.g., Candida albicans, Saccharomyces cerevisiae)
In addition to its antibacterial properties, this compound is an effective fungicide. uniprot.org Research has highlighted that Gallinacin-1 (B1576553) and Gallinacin-1alpha are particularly active against the opportunistic yeast Candida albicans, a common cause of fungal infections in humans. maynoothuniversity.ie This distinguishes them from some other gallinacins that have not shown similar anti-candida activity. maynoothuniversity.ie
The fungicidal mechanism is believed to be similar to its antibacterial action, involving the disruption of the fungal cell membrane. The UniProt database confirms the potent activity of this compound against C. albicans. uniprot.orguniprot.org While specific studies detailing the efficacy of this compound against Saccharomyces cerevisiae are limited, the demonstrated activity of other gallinacins against this yeast suggests a potential role for this compound in a broader antifungal capacity. nih.gov
Summary of this compound Antifungal Activity
| Organism | Reported Efficacy | Source |
|---|---|---|
| Candida albicans | Potent fungicidal activity | maynoothuniversity.ie, uniprot.org, uniprot.org |
| Saccharomyces cerevisiae | General activity suggested by related gallinacins | nih.gov, asm.org |
Immunomodulatory Roles of Gallinacin 1alpha
Contribution to Innate Immune Signaling Pathways
As a key component of the innate immune system, the expression and activity of avian beta-defensins like Gallinacin 1alpha are intricately linked with foundational immune signaling pathways. The innate immune response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This recognition triggers intracellular signaling cascades that lead to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB). nih.gov
The activation of the NF-κB pathway is a central event in the innate immune response, leading to the transcription of a wide array of immune-related genes, including those encoding for pro-inflammatory cytokines and antimicrobial peptides like avian beta-defensins. nih.gov While the general framework suggests that the production of this compound is a downstream effect of TLR and NF-κB signaling, research into the direct modulatory effects of this compound on these pathways is an evolving area. The interplay between antimicrobial peptides and immune signaling is often complex, with some peptides capable of a feedback mechanism that can either amplify or dampen the initial immune response.
Putative transcription factor binding sites for NF-κB have been identified in the gene upstream region of other gallinacins, such as gallinacin-6 (B1576546), suggesting a potential for inducible expression in response to inflammatory or infectious stimuli. nih.govresearchgate.net However, specific studies detailing the direct interaction of this compound with components of the TLR or NF-κB signaling pathways to either enhance or suppress their activity are not yet extensively documented. The role of this compound in these pathways is primarily understood through its position as an effector molecule of the innate immune response.
Potential for Chemotactic Activity Towards Immune Cells
One of the well-documented immunomodulatory functions of this compound is its ability to act as a chemoattractant, guiding the migration of immune cells to sites of infection or inflammation. nih.govuniprot.org This process, known as chemotaxis, is crucial for an effective immune response, as it ensures that leukocytes are recruited to the areas where they are most needed.
Gene Ontology annotations for this compound confirm its role in chemoattractant activity and cell chemotaxis. uniprot.org Beta-defensins, as a class of peptides, are known to exert their chemotactic effects by interacting with specific chemokine receptors on the surface of immune cells. For this compound, a potential interaction with the CCR6 chemokine receptor has been noted. uniprot.orguniprot.org In mammals, the interaction between beta-defensins and CCR6 is known to be a key mechanism for the recruitment of immature dendritic cells and memory T cells. nih.gov
While the specific chemotactic profile for this compound in avian species is an area of ongoing research, studies on other avian beta-defensins have demonstrated chemotactic properties for chicken macrophages. umsystem.edu This suggests that this compound likely plays a role in orchestrating the movement of key immune cells to sites of microbial invasion.
| Function | Associated Receptor/Process | Target Immune Cells (Potential) |
|---|---|---|
| Chemoattractant Activity | Cell Chemotaxis | Immature Dendritic Cells |
| Receptor Binding | CCR6 Chemokine Receptor | Memory T Cells |
| Immune Cell Recruitment | General Chemotaxis | Macrophages |
Modulation of Pro-Inflammatory Responses
The inflammatory response is a critical component of the innate immune system's strategy to combat infection. This response is largely mediated by a group of signaling molecules known as pro-inflammatory cytokines, which include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). jpsad.comscielo.br These cytokines are responsible for initiating and amplifying the inflammatory cascade.
Avian beta-defensins are known to be involved in the modulation of these pro-inflammatory responses. Their expression can be induced by pro-inflammatory stimuli, and in turn, they can influence the production of cytokines. nih.gov The precise nature of this modulation by this compound—whether it predominantly enhances or suppresses the production of specific pro-inflammatory cytokines—is a subject of detailed investigation.
In chickens, the induction of pro-inflammatory cytokines such as IL-1β and IL-6 is a hallmark of the acute phase response to infection. scielo.br For instance, stimulation of chicken macrophages with lipopolysaccharide (LPS), a component of Gram-negative bacteria, leads to a strong induction of TNF-α mRNA. nih.govfrontiersin.org The role of this compound in this context could be multifaceted, potentially contributing to the fine-tuning of the inflammatory response to prevent excessive tissue damage while ensuring effective pathogen clearance. While the broader family of avian beta-defensins is recognized for its immunomodulatory capabilities, specific quantitative data on the direct impact of this compound on the production levels of TNF-α, IL-1β, and IL-6 are not extensively detailed in the current scientific literature.
| Pro-Inflammatory Cytokine | General Role in Avian Immune Response |
|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | A key regulator of immune responses and inflammation, primarily produced by macrophages upon stimulation. jpsad.comnih.govfrontiersin.org |
| Interleukin-1beta (IL-1β) | A highly inflammatory cytokine that activates a wide range of immune cells, leading to the production of other cytokines and the induction of an acute phase response. scielo.br |
| Interleukin-6 (IL-6) | A multifunctional cytokine involved in acute-phase responses, immune regulation, and hematopoiesis. scielo.br |
Evolutionary Biology of Gallinacins and Beta Defensins
Phylogenetic Origins of Beta-Defensins in Vertebrates
The evolutionary history of β-defensins is rooted deep within the vertebrate lineage, with evidence pointing to a single ancestral gene from which the diverse array of modern defensins emerged.
The major subfamilies of β-defensins appear to have arisen before the last common ancestor of birds and mammals, approximately 310 million years ago. d-nb.info This indicates that some gene duplication of β-defensins had already occurred prior to this significant evolutionary split. d-nb.info However, the subsequent evolution of defensin (B1577277) repertoires in avian and mammalian lineages followed divergent paths.
Present-day β-defensins likely evolved before the divergence of mammals from birds. frontiersin.orgphysiology.org After this split, α-defensins evolved from β-defensins, but this development is specific to mammals and is not seen in chickens or other non-mammalian species. d-nb.infonih.govfrontiersin.org This suggests that the evolutionary pressures and functional requirements differed significantly between these two vertebrate classes, leading to distinct defensin arsenals. While birds exclusively possess β-defensins, the mammalian lineage further developed α-defensins and, in primates, the even more specialized θ-defensins. nih.govmdpi.com
Gene Duplication and Diversification Events
A primary driver of β-defensin evolution is the process of gene duplication, followed by the diversification of the newly created gene copies. This "birth-and-death" process has led to a varied and species-specific number of defensin genes. nih.gov In avian species, these events are particularly evident within the single, dense cluster of β-defensin genes. nih.govphysiology.org
Comparative genomic studies reveal numerous instances of gene duplication and loss along different avian ancestral lines. neueve.com For example, a comparison between the chicken (order Galliformes) and the zebra finch (order Passeriformes), which diverged about 100 million years ago, shows significant differences in their AvBD gene clusters. neueve.com The zebra finch genome contains 22 AvBD genes, 12 of which are the result of recent gene duplication events that occurred after the split from the galliform lineage. neueve.comuu.nl In contrast, the chicken genome has 14 AvBD genes, with only a single duplication event (AvBD6 from AvBD7) identified in its lineage since the split. neueve.com
Within the Galliformes order, a comprehensive survey of 25 species identified 354 AvBD genes, revealing widespread evolutionary diversification characterized by gene duplication, pseudogenization (where a gene loses its function), and gene loss. nih.govnih.gov Certain genes, such as AvBD1, AvBD3, AvBD7, and AvBD14, are more prone to these duplication or loss events in specific avian lineages, whereas nine other AvBD subfamilies are more consistently conserved as one-to-one orthologs across birds. uu.nlnih.gov
| Feature | Chicken (Galliformes) | Zebra Finch (Passeriformes) | Reference |
| Total AvBD Genes | 14 | 22 | neueve.comuu.nl |
| Lineage-Specific Duplications | 1 (AvBD6 from AvBD7) | 12 | neueve.com |
| Shared Orthologs | 10 | 10 | neueve.com |
| Gene Loss | AvBD14 lost in zebra finch lineage | - | neueve.com |
Adaptive Evolution and Positive Selection on Mature Peptide Regions
The evolution of β-defensins is not random; it is driven by adaptive evolution, where natural selection favors mutations that provide a survival advantage, particularly in the face of rapidly evolving pathogens. nih.gov While most AvBD gene domains are under negative (or purifying) selection, which acts to conserve functionally crucial amino acid residues, there is strong evidence of episodic positive selection acting on specific sites. nih.govresearchgate.net
This positive selection is a hallmark of an evolutionary "arms race" between host and pathogen and is frequently observed in immune-related genes. Studies have shown that positive selection has driven the rapid divergence of β-defensins in both mammalian and avian lineages. mdpi.comresearchgate.net Crucially, most of the sites identified as being under positive selection are located in the mature peptide region of the defensin. nih.gov This is the functional part of the molecule responsible for its antimicrobial and immunomodulatory activities. Mutations in this region can alter the peptide's charge, structure, and specificity, potentially generating novel responses to pathogens. neueve.com
Positive selection appears to be more common in recently duplicated gene lineages compared to more ancient, ancestral ones. nih.gov This suggests that after a duplication event, one gene copy may be freed from its original constraints, allowing it to rapidly evolve new functions under positive selection, while the other copy retains the original function under the pressure of negative selection. neueve.com
Comparative Genomics of Defensin Gene Clusters
In birds, the avian β-defensin (AvBD) genes are typically found together in a single, dense gene cluster. nih.govuu.nl In the chicken, this cluster is located on chromosome 3, spanning approximately 86-kb and containing 14 AvBD genes. d-nb.infonih.gov This organization into a single cluster is a notable difference from mammals, where β-defensin genes are scattered across multiple chromosomal regions. physiology.orgphysiology.org
Comparative analyses of this gene cluster across different avian species have illuminated its evolutionary dynamics. A study of 25 galliform species showed the cluster ranges from 66 kb to about 200 kb and is prone to structural variations. nih.gov The orientation of genes within the cluster can vary, with some transcribed in opposite directions. nih.gov
| Species (Order) | Chromosome Location | Cluster Size (approx.) | Number of Genes | Key Features | Reference |
| Chicken (Galliformes) | 3q3.5-q3.7 | 86 kb | 14 | Compact cluster, serves as a reference for avian defensins. | d-nb.infoneueve.com |
| Zebra Finch (Passeriformes) | 3 | 125 kb | 22 | Expanded cluster due to 12 recent, lineage-specific duplications. | neueve.com |
| Various (Galliformes) | 3 | 66 kb - 200 kb | Varies | Prone to structural variation, gene duplication, and pseudogenization. | nih.gov |
Comparative Studies of Gallinacin 1alpha with Other Antimicrobial Peptides
Comparisons with Other Gallinacins (e.g., Gal-1, Gal-2, Gal-3, Gal-6, Gal-11)
Gallinacin 1alpha (Gal-1α) is a member of the gallinacin family, which are avian β-defensins. These peptides are characterized by their cationic nature and a conserved pattern of six cysteine residues that form three intramolecular disulfide bonds, a key feature of the β-defensin family. nih.govnih.gov
The gallinacin family exhibits considerable sequence homology, particularly in the nine invariant residues critical for their structure: six cysteines, two glycines, and one proline. nih.gov This conserved motif is considered essential to the structural framework of this ancient peptide family. nih.gov Gal-1α is highly homologous to Gal-1, distinguished by only three single-nucleotide substitutions that result in amino acid changes. nih.gov
Despite this homology, the gallinacin gene cluster is subject to significant genetic variation. Studies have identified numerous single nucleotide polymorphisms (SNPs) within the genes encoding for Gal-2, Gal-3, and other gallinacins. ekb.eg This genetic polymorphism suggests that these peptides are under evolutionary pressure to diversify, likely to counter a wide array of evolving pathogens. maynoothuniversity.ie While Gal-1α and Gal-1 share near-identical mature peptide sequences, the broader gallinacin family, including Gal-2, Gal-3, and Gal-6, shows greater divergence, which contributes to their varied functions. nih.govnih.gov
| Feature | This compound (Gal-1α) | Other Gallinacins (Gal-1, Gal-2, Gal-3, etc.) |
| Core Structure | Belongs to the β-defensin family with a conserved six-cysteine motif. nih.govuniprot.org | All belong to the β-defensin family and share the conserved six-cysteine motif. nih.gov |
| Homology to Gal-1 | Highly homologous, differs by three amino acids due to single-nucleotide substitutions. nih.gov | Gal-1 is the closest homologue; others like Gal-2 and Gal-3 show greater sequence divergence. nih.gov |
| Polymorphism | Subject to genetic variation within the gallinacin gene cluster. nih.gov | High rates of SNPs are reported for Gal-2, Gal-3, Gal-4, and Gal-5 genes, indicating significant polymorphism. ekb.eg |
The expression patterns of gallinacin genes vary significantly across different tissues, indicating specialized roles in localized host defense. Gal-1α and Gal-1, which are often analyzed together, are strongly expressed in myeloid tissues, particularly the bone marrow, and to a lesser extent, the lungs. nih.gov This suggests a primary role in the systemic innate immune response mediated by heterophils (the avian equivalent of neutrophils). nih.gov
In contrast, other gallinacins display markedly different expression profiles. Gal-3 is primarily expressed in epithelial tissues, with strong signals in the tongue, trachea, and bursa of Fabricius, and weaker expression in the skin, esophagus, and large intestine. nih.govresearchgate.net This points to a role in mucosal immunity. Gal-6 is highly expressed in the upper digestive tract, such as the esophagus and crop, while Gal-11 is found in the small intestine, liver, and spleen. nih.gov Newer gallinacins like Gal-4 and Gal-5 are highly expressed in the bone marrow and testis. maynoothuniversity.ie
| Peptide | Primary Tissue(s) of Expression | Implied Role |
| This compound | Bone marrow, Lung nih.gov | Systemic immunity (myeloid origin) |
| Gallinacin 2 | Bone marrow, Lung nih.gov | Systemic immunity (myeloid origin) |
| Gallinacin 3 | Tongue, Trachea, Bursa of Fabricius, Skin, Esophagus nih.gov | Epithelial and mucosal defense |
| Gallinacin 6 | Esophagus, Crop, Glandular Stomach researchgate.net | Defense of the upper digestive tract |
| Gallinacin 11 | Small intestine, Liver, Gallbladder, Spleen nih.gov | Defense of the lower digestive tract |
The structural variations among gallinacins translate into differences in their antimicrobial spectra and potency. Gal-1α demonstrates potent bactericidal activity against the Gram-negative bacterium Escherichia coli and the Gram-positive Listeria monocytogenes. uniprot.org Notably, both Gal-1 and Gal-1α are also effective against the fungus Candida albicans, an activity not consistently observed in other gallinacins. maynoothuniversity.ienih.gov
Other members of the family show different target specificities. Gal-6, for instance, has been shown to have broad activity against food-borne pathogens, including potent and rapid killing of Clostridium perfringens. researchgate.net In contrast, synthetic Gal-11 showed relatively weak activity against Salmonella enterica serovar Typhimurium and Listeria monocytogenes, requiring high concentrations for complete killing. nih.gov This diversity in antimicrobial specificity underscores the complementary roles the gallinacin family plays in providing a comprehensive defense against a wide range of pathogens. maynoothuniversity.ie
| Peptide | Gram-Negative Bacteria | Gram-Positive Bacteria | Fungi (C. albicans) |
| This compound | Potent activity (E. coli) uniprot.org | Potent activity (L. monocytogenes) uniprot.org | Active maynoothuniversity.ieuniprot.org |
| Gallinacin 2 | Active nih.gov | Active nih.gov | Not reported as primary activity |
| Gallinacin 3 | Activity confirmed | Activity confirmed | Not reported as primary activity |
| Gallinacin 6 | Active (E. coli, S. Typhimurium, C. jejuni) researchgate.net | Potent activity (C. perfringens, S. aureus) researchgate.net | Active researchgate.net |
| Gallinacin 11 | Weak activity (S. Typhimurium) nih.gov | Weak activity (L. monocytogenes) nih.gov | Not reported as primary activity |
Comparisons with Other Avian Antimicrobial Peptide Families
Beyond the gallinacin family, the avian innate immune system relies on other families of antimicrobial peptides, primarily cathelicidins and liver-expressed antimicrobial peptides (LEAPs).
Cathelicidins are a major family of host defense peptides in vertebrates, and in chickens, they are referred to as fowlicidins. veterinaryworld.org While both gallinacins (β-defensins) and fowlicidins (cathelicidins) are cationic peptides crucial to innate immunity, they differ in structure, origin, and antimicrobial spectrum. veterinaryworld.orgresearchgate.net
Structurally, avian β-defensins like Gal-1α adopt a characteristic triple-stranded β-sheet conformation. nih.gov In contrast, mature avian cathelicidins are mostly α-helical. nih.gov Functionally, gallinacins are often noted for their potent activity against Gram-negative bacteria, whereas fowlicidins typically exhibit a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. veterinaryworld.orgresearchgate.net Their mechanisms of action are generally similar, involving disruption of microbial membranes and, in some cases, interference with intracellular processes like DNA and protein synthesis. researchgate.netfao.org
| Feature | This compound (β-Defensin) | Fowlicidins (Cathelicidin) |
| Peptide Family | β-Defensin veterinaryworld.org | Cathelicidin veterinaryworld.org |
| Predominant Structure | Triple-stranded β-sheet nih.gov | α-helical nih.gov |
| Antimicrobial Spectrum | Potent against Gram-negative bacteria, with some Gram-positive and fungal activity uniprot.orgresearchgate.net | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria veterinaryworld.orgresearchgate.net |
| Origin | Myeloid (Gal-1α) or epithelial cells nih.gov | Primarily myeloid origin nih.gov |
LEAP-2 is another distinct antimicrobial peptide. As its name suggests, LEAP-2 is highly expressed in the liver, although it is also found in the small intestine. nih.govnih.gov This contrasts with the myeloid and broad epithelial expression of gallinacins like Gal-1α and Gal-3, respectively.
While LEAP-2 does possess in vitro antimicrobial activity, including against Salmonella strains, recent research has highlighted its dual function as a hormone involved in metabolic regulation. nih.govmdpi.com LEAP-2 is now recognized as an endogenous antagonist of the ghrelin receptor, playing a significant role in regulating feed intake and energy balance. nih.govmdpi.com This metabolic function is not a known role for this compound or other gallinacins, whose primary described function is direct antimicrobial defense and immunomodulation. nih.gov The effective antimicrobial concentration of LEAP-2 in vitro is also noted to be significantly higher than its physiological levels, suggesting its hormonal role may be primary. mdpi.com
| Feature | This compound | LEAP-2 |
| Primary Function | Antimicrobial defense, immunomodulation nih.gov | Dual function: antimicrobial defense and metabolic regulation (ghrelin antagonist) mdpi.com |
| Primary Site of Expression | Bone marrow nih.gov | Liver, Small Intestine nih.gov |
| Structural Family | β-Defensin (three disulfide bonds) nih.gov | Unique structure with two disulfide bonds mdpi.com |
Research Methodologies for Studying Gallinacin 1alpha
Bioinformatic Approaches
Bioinformatics provides the foundational tools for identifying and characterizing novel genes from large datasets. These in silico methods are essential for targeted laboratory research.
Expressed Sequence Tags (ESTs) are short, single-read sequences derived from complementary DNA (cDNA) clones, which represent portions of transcribed genes. taylorandfrancis.com Mining EST databases is a powerful computational strategy for discovering new genes and exploring gene expression. nih.govehu.eusnih.gov This approach has been successfully implemented to identify new antimicrobial peptides (AMPs) in chickens. maynoothuniversity.ie
The process involves clustering vast numbers of chicken ESTs—in one study, over 420,000—to assemble longer, virtual cDNA sequences. ehu.eusmaynoothuniversity.ie These assembled sequences are then analyzed to predict the proteins they encode. maynoothuniversity.ie This technique proved instrumental in the in silico identification of full-length sequences for seven novel gallinacin genes, designated Gallinacin-4 through Gallinacin-10. maynoothuniversity.ie The properties of these novel gallinacins, discovered through EST mining and subsequent analysis, are summarized below.
| Property | Gallinacin-4 | Gallinacin-5 | Gallinacin-6 (B1576546) | Gallinacin-7 | Gallinacin-8 | Gallinacin-9 | Gallinacin-10 |
| GenBank Accession No. | AY621322 | AY621323 | AY621324 | AY621325 | AY621326 | AY621327 | AY621328 |
| Precursor Length (aa) | 63 | 64 | 64 | 63 | 64 | 70 | 66 |
| Mature Peptide Length (aa) | 38 | 39 | 38 | 38 | 38 | 44 | 40 |
| Molecular Mass (Da) | 4252.9 | 4434.1 | 4287.9 | 4333.9 | 4349.0 | 5064.8 | 4619.4 |
| Isoelectric Point (pI) | 9.77 | 9.94 | 8.87 | 9.47 | 8.01 | 9.92 | 10.15 |
| Data sourced from a 2004 study on the bioinformatic discovery of novel antimicrobial peptide genes in the chicken. maynoothuniversity.ie |
Following the initial clustering of ESTs, similarity searching is employed to identify sequences with homology to known proteins. maynoothuniversity.ie This step is crucial for pinpointing potential new members of a specific protein family. ehu.eus Tools such as the Basic Local Alignment Search Tool (BLAST) are used to compare the predicted protein sequences from EST clusters against databases of known AMPs. maynoothuniversity.ienih.gov This method led to the identification of several new gallinacin sequences. maynoothuniversity.ie
To enhance the search for novel AMPs that might be missed by standard BLAST searches, researchers construct Hidden Markov Model (HMM) profiles for various AMP families, including gallinacins. maynoothuniversity.ie These HMM profiles are then used to search the database of proteins predicted from the EST clusters, a method that successfully identified Gallinacin-9 and Gallinacin-10. maynoothuniversity.ie
Phylogenetic analysis is used to infer the evolutionary relationships between genes and proteins. mdpi.comfrontiersin.org For the gallinacin family, this involves creating a multiple-sequence alignment of the peptide sequences using programs like T-Coffee. maynoothuniversity.ie From this alignment, a phylogenetic tree can be constructed using methods such as the neighbor-joining algorithm, often implemented in software like MEGA (Molecular Evolutionary Genetics Analysis). maynoothuniversity.ie
Evolutionary analysis of the gallinacin family, including Gallinacin 1alpha, has revealed that specific sites within the mature peptide are under positive selection, suggesting adaptive evolution. maynoothuniversity.ie this compound belongs to the beta-defensin family of peptides. uniprot.org The significant sequence homology between avian gallinacins and bovine beta-defensins indicates that this family of defense peptides originated over 250 million years ago, prior to the divergence of avian and mammalian lineages. nih.gov The nine invariant residues shared between them, including six cysteines, are considered the essential structural motif of this ancient peptide family. nih.gov
Molecular and Genetic Techniques
Following computational identification, molecular and genetic techniques are used to clone, sequence, and analyze the expression of the target genes.
Gene cloning and sequencing provide the definitive nucleotide sequence of a gene. For this compound, this was achieved by amplifying the target cDNA from chicken trachea tissue using the polymerase chain reaction (PCR). nih.gov The resulting PCR products are then ligated into a cloning vector, such as pcDNA 3.1, creating plasmids that can be replicated in bacteria. maynoothuniversity.ie These cloned plasmids are subsequently sequenced to determine the exact cDNA sequence. maynoothuniversity.ienih.gov
The sequencing of a clone from a chicken tracheal PCR product revealed a sequence with 99% identity to the Gallinacin-1 (B1576553) (Gal-1) cDNA. nih.gov The deduced mature amino acid sequence was identical to the this compound (Gal-1α) peptide previously purified from chicken leukocytes. nih.gov This analysis also identified key differences between Gal-1α and Gal-1, as detailed in the table below. nih.gov
| Feature | This compound (Gal-1α) |
| GenBank Accession No. | AF181951 |
| Deduced Prepropeptide | 65 residues |
| Prepropeptide Mass | 7,286 Da |
| Prepropeptide pI | 10.21 |
| Structure | Signal sequence (20 residues), propiece (5 residues), mature peptide (39 residues), C-terminal glycine |
| Data derived from the sequencing of Gallinacin-1alpha cDNA. nih.gov |
Amino Acid Substitutions Between Gal-1 and Gal-1α nih.gov
| Position | This compound | Gallinacin 1 |
| 9 | Ser (AGT) | Asn (AAT) |
| 20 | Ser (TCC) | Tyr (TAC) |
| 32 | His (CAC) | Tyr (TAC) |
Quantitative Real-Time Reverse Transcription PCR (RT-qPCR or RT-PCR) is a highly sensitive technique used to measure the amount of a specific mRNA transcript in a sample, serving as a powerful indicator of gene expression. researchgate.netgene-quantification.de The method involves two main stages: the reverse transcription of RNA into cDNA, followed by the real-time amplification and quantification of that cDNA using PCR. nih.govsigmaaldrich.cnunite.it The quantity of amplified product is measured in real-time using fluorescent dyes, such as SYBR® Green, or probe-based chemistries. sigmaaldrich.cn
This technique has been used to demonstrate the differential expression of gallinacin genes, including this compound, across a wide panel of chicken tissues. maynoothuniversity.ie For instance, studies have used one-step RT-PCR to amplify cDNA fragments from total RNA pooled from various tissues to reveal the expression patterns of specific gallinacins, such as Gallinacin-6. nih.gov The results from these analyses provide critical insights into the specific tissues and biological contexts in which these antimicrobial peptides are actively produced.
Principles of RT-qPCR
| Step | Description |
| 1. RNA Isolation | Total RNA or mRNA is extracted from the cells or tissue of interest. nih.gov |
| 2. Reverse Transcription | The isolated RNA is used as a template by the enzyme reverse transcriptase to synthesize a complementary DNA (cDNA) strand. unite.it |
| 3. Real-Time PCR | The cDNA is amplified using gene-specific primers. A fluorescent signal, which correlates with the amount of amplified DNA, is measured at each PCR cycle. gene-quantification.de |
| 4. Quantification | The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA, allowing for the quantification of gene expression. gene-quantification.de |
In Situ Hybridization for Tissue Localization
In situ hybridization (ISH) is a powerful molecular technique used to pinpoint specific nucleic acid sequences within cells, tissue sections, or even entire tissues. the-scientist.com This method relies on the hybridization of a labeled complementary nucleotide probe to the target sequence. the-scientist.com Visualization of the probe, and therefore the target sequence, is achieved through radioactive, fluorescent, or chemical tags. the-scientist.com
The expression of this compound (Gal-1α), along with other gallinacins, has been studied using this technique. For instance, while the expression of gallinacin-1 (Gal-1) and gallinacin-2 is primarily restricted to bone marrow cells, gallinacin-3 shows broader expression in non-myeloid cells, with strong expression in the tongue, bursa of Fabricius, and trachea. nih.gov The localization of gallinacin-3 in the epithelial cells of the tongue was confirmed using in situ hybridization. nih.gov
The general process for in situ hybridization on tissue sections involves several key steps:
Tissue Preparation: Paraffin-embedded tissue specimens are sectioned, deparaffinized in xylene, and rehydrated through an ethanol (B145695) series. nih.gov
Probe Preparation: DNA or RNA probes complementary to the target gene (e.g., this compound) are synthesized and labeled. taylorandfrancis.com For DNA probes, this can involve nick translation with labeled nucleotides. taylorandfrancis.com
Hybridization: The labeled probe is applied to the prepared tissue sections and incubated under specific temperature and buffer conditions to allow the probe to anneal to the target mRNA. nih.govunibas.ch The use of formamide (B127407) can lower the required hybridization temperature. unibas.ch
Washing: Post-hybridization washes are performed to remove any unbound or non-specifically bound probes, increasing the signal-to-noise ratio. unibas.ch
Detection: The labeled probes are visualized using appropriate detection systems, such as autoradiography for radioactive probes or microscopy for fluorescent (Fluorescence In Situ Hybridization - FISH) or chromogenic (Chromogenic In Situ Hybridization - CISH) probes. thermofisher.com
Gene Polymorphism Analysis (e.g., PCR-RFLP, SNPs)
Gene polymorphism analysis is crucial for understanding the genetic basis of variation in traits, including susceptibility to diseases. Methodologies like Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) and Single Nucleotide Polymorphism (SNP) analysis are employed to identify variations within genes. nih.govpeerj.com
The PCR-RFLP method involves the amplification of a specific DNA segment by PCR, followed by digestion with a restriction enzyme. peerj.com If a polymorphism alters a recognition site for the enzyme, it will result in different fragment length patterns upon gel electrophoresis, allowing for genotyping. researchgate.netarccjournals.com This technique has been successfully used to genotype SNPs in various genes. peerj.comresearchgate.net
SNPs are variations at a single nucleotide position in a DNA sequence. They are the most common type of genetic variation and are widely studied for their association with diseases and other traits. nih.gov Multiplex PCR-RFLP assays have been developed to simultaneously genotype multiple SNPs within a gene or gene complex. nih.gov
While specific studies on this compound gene polymorphisms using these exact techniques were not detailed in the provided search results, the methodologies are standard and applicable. The general workflow for such an analysis would be:
DNA Extraction: Genomic DNA is isolated from the target organism's cells or tissues.
PCR Amplification: Specific primers are designed to amplify the region of the this compound gene suspected of containing a polymorphism.
RFLP Analysis: The PCR product is digested with a selected restriction enzyme.
Gel Electrophoresis: The digested fragments are separated by size on an agarose (B213101) gel.
Genotype Determination: The banding patterns on the gel reveal the genotype of the individual at that specific polymorphic site. researchgate.net
Data from such analyses can be presented in a table format, illustrating the different genotypes and their corresponding fragment sizes.
Table 1: Illustrative PCR-RFLP Genotyping Results
| Genotype | Banding Pattern (base pairs) |
| Homozygous Wild Type (CC) | 76 |
| Heterozygous (CT) | 153, 76 |
| Homozygous Mutant (TT) | 153 |
Note: This table is an illustrative example based on a generic SNP analysis and does not represent actual this compound data. researchgate.net
Peptide Production and Characterization
Recombinant Peptide Production (e.g., in HEK293-EBNA cells)
Recombinant production allows for the generation of specific peptides in large quantities for research and therapeutic purposes. nih.gov Mammalian cell lines, such as Human Embryonic Kidney (HEK) 293 cells, are often favored for expressing mammalian cDNAs due to their ability to perform complex post-translational modifications. nih.gov
A particularly effective system for high-yield recombinant protein production is the HEK293 cell line that stably expresses the Epstein-Barr virus nuclear antigen-1 (HEK293-EBNA). nih.govcytion.com This system, when used with expression vectors containing the EBV origin of replication (oriP), can lead to a significant increase in protein yield. nih.gov
The production of recombinant gallinacin-6, a related avian β-defensin, has been successfully achieved in HEK293-EBNA cells. nih.gov The peptide was expressed as a fusion protein and subsequently purified. nih.gov A typical yield for recombinant gallinacin-6 using this system was reported to be 125 μg per liter of cell culture. nih.govuu.nl
Table 2: Recombinant Gallinacin Production in HEK293-EBNA Cells
| Parameter | Finding |
| Cell Line | HEK293-EBNA |
| Expression System | Fusion protein with human growth hormone |
| Purification Method | Affinity Chromatography |
| Typical Yield | 125 µ g/liter of culture |
Data based on the production of recombinant gallinacin-6. nih.govuu.nl
Synthetic Peptide Synthesis (e.g., Fmoc Solid-Phase Chemistry)
Solid-phase peptide synthesis (SPPS) is the preferred method for chemically synthesizing peptides. nih.gov This technique involves assembling a peptide chain step-by-step while one end is attached to an insoluble polymeric support. peptide.comcsic.es A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of byproducts through simple filtration and washing steps. peptide.comcsic.es
The most common strategy for SPPS is based on the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids. nih.govbiotage.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine. biotage.com This is in contrast to the older Boc (tert-butyloxycarbonyl) strategy, which requires acidic conditions for deprotection. biotage.com The Fmoc chemistry is generally considered safer and allows for a wider range of side-chain protecting groups. biotage.com
The general cycle for Fmoc-based SPPS is as follows:
The C-terminal amino acid is attached to a solid resin support. peptide.com
The N-terminal Fmoc protecting group is removed. peptide.com
The next Fmoc-protected amino acid is coupled to the newly deprotected N-terminus. csic.es
Steps 2 and 3 are repeated until the desired peptide sequence is assembled. csic.es
Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. csic.es
This methodology has been used to synthesize various defensins, including gallinacins, for functional studies. nih.gov
Functional Assays
Microbial Colony-Counting Assays
Microbial colony-counting assays, or colony-forming unit (CFU) assays, are a fundamental method in microbiology to quantify the number of viable bacteria or fungi in a sample. europeanpharmaceuticalreview.comrsc.org The principle is that each viable cell will, under suitable growth conditions, multiply to form a visible colony on a solid medium. nih.gov By counting these colonies, one can estimate the initial number of viable microorganisms. nih.gov
These assays are crucial for determining the antimicrobial activity of peptides like this compound. In a typical assay, a known concentration of the peptide is incubated with a suspension of microorganisms for a specific period. nih.gov Subsequently, the mixture is serially diluted and plated onto agar (B569324) plates. nih.gov After incubation, the number of colonies is counted to determine the percentage of surviving microbes compared to a control without the peptide. nih.gov
For example, in studies of the related gallinacin-6, colony-counting assays were used to demonstrate its bactericidal and fungicidal activity against a range of pathogens. nih.gov The assay showed a dose-dependent killing, with a rapid decrease in surviving cells for several bacterial and yeast strains at specific peptide concentrations. nih.gov
Table 3: Example Data from a Microbial Colony-Counting Assay
| Microorganism | Peptide Concentration (µg/ml) | Survival Reduction |
| Clostridium perfringens | 16 | 3 log units within 60 min |
| Campylobacter jejuni | 16 | Below detection limit |
| Staphylococcus aureus | 16 | Below detection limit |
| Candida albicans | 16 | Below detection limit |
| Escherichia coli | >16 | Slower decline |
| Salmonella enterica | 128 | Not completely eradicated |
Note: This table presents findings for synthetic gallinacin-6 and is illustrative of the data obtained from colony-counting assays. nih.gov
Broth Microdilution Assays
Broth microdilution is a standard laboratory method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the substance that prevents visible growth of a microorganism. The assay is performed in 96-well microtiter plates where a standardized inoculum of the test microorganism is added to wells containing serial two-fold dilutions of the antimicrobial peptide. After an incubation period, the plates are visually inspected for turbidity; the well with the lowest peptide concentration showing no growth is recorded as the MIC. To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the clear wells is plated on agar. The lowest concentration that results in no colony growth on the agar plate is the MBC.
While this compound, a chicken myeloid β-defensin isolated from heterophils, is known to possess activity against both gram-positive and gram-negative bacteria as well as yeast, specific MIC and MBC values for this peptide are not detailed in the reviewed literature. nih.gov However, studies on the closely related Gallinacin-6 provide a clear example of the data generated from such assays. For instance, synthetic Gallinacin-6 demonstrated activity against various pathogens, with MIC values of 8 µg/ml against Clostridium perfringens and 64 µg/ml against Campylobacter jejuni and Escherichia coli. asm.org The results of these assays are crucial for quantifying the potency and spectrum of antimicrobial peptides. asm.orguu.nl
Kill-Curve Studies
To understand the dynamics of antimicrobial action over time, researchers employ kill-curve, or time-kill, studies. This method assesses the rate at which an antimicrobial peptide kills a specific bacterial population. In a typical assay, a standardized, logarithmic-phase bacterial culture is mixed with the peptide at a specific concentration (often a multiple of its MIC). nih.gov Aliquots are then removed from the mixture at various time points, diluted, and plated on appropriate growth media to determine the number of surviving colony-forming units (CFU/ml). nih.gov A control sample containing the bacteria without the peptide is treated identically to provide a baseline for growth. nih.gov
These studies provide insight into whether a peptide is bacteriostatic (inhibits growth) or bactericidal (actively kills) and the speed of its action. For the related peptide Gallinacin-6, kill-curve studies revealed a rapid bactericidal mechanism. asm.org When treated with 16 µg/ml of synthetic Gallinacin-6, a 3-log unit decrease in viable Clostridium perfringens cells was observed within just 60 minutes. nih.gov Increasing the concentration to 64 µg/ml reduced the bacterial survival to below the detection limit within the same timeframe, indicating fast and potent killing kinetics. nih.gov
Transmission Electron Microscopy for Cellular Morphology
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the ultrastructural changes in a microbial cell after exposure to an antimicrobial agent. researchgate.net This provides direct visual evidence of the peptide's mechanism of action at a subcellular level. For TEM analysis, bacterial cells are treated with the peptide for a set period, after which they are fixed, dehydrated, embedded in resin, and sliced into ultrathin sections. uu.nl These sections are then stained with heavy metals to enhance contrast, allowing an electron beam to pass through and create a high-resolution image of the cell's internal structures. researchgate.netveterinaryworld.org
Studies using TEM have been instrumental in revealing how gallinacins disrupt bacterial integrity. Examination of Clostridium perfringens cells treated with synthetic Gallinacin-6 showed significant, dose-dependent morphological changes after only 30 minutes. nih.gov The observed effects included intracellular granulation, retraction of the cytoplasm from the cell wall, the formation of irregular septa in cells undergoing division, and complete cell lysis. nih.govscience.gov These findings suggest that the peptide disrupts the bacterial membrane and internal cellular processes, leading to cell death. nih.gov
Immunological Assays (e.g., Antibody Titers, Cytokine Expression)
Beyond their direct antimicrobial effects, β-defensins like this compound are known to function as immunomodulatory molecules, influencing both the innate and adaptive immune systems. uu.nl Immunological assays are employed to measure these effects.
Antibody Titers: Enzyme-linked immunosorbent assays (ELISA) are commonly used to measure the levels (titers) of specific antibodies, such as IgA, IgM, and IgY (the avian equivalent of IgG), in serum samples. bu.edu.eg This can reveal whether the presence or expression level of a defensin (B1577277) correlates with a more robust adaptive immune response to a pathogen or vaccine. Research into the genetic basis of gallinacins has shown a significant association between single-nucleotide polymorphisms (SNPs) in several gallinacin genes and the antibody response to Salmonella. bu.edu.egnih.gov For example, specific genotypes of the GAL 3, GAL 4, and GAL 5 genes were correlated with significantly higher IgA, IgY, and IgM antibody titers in chickens following a challenge with S. typhimurium. bu.edu.eg
Table 1: Association of Gallinacin Gene Genotypes with Antibody Titers (Optical Density) in Response to S. typhimurium
| Gallinacin Gene | Chicken Crossbreed | Genotype | Antibody | Mean Titer (OD) | Comparison Genotype | Comparison Titer (OD) |
|---|---|---|---|---|---|---|
| GAL 3 | ½R½F | TT | IgY | 1.38 | CC | 0.91 |
| GAL 3 | ½R½F | TT | IgM | 1.33 | CC | 0.84 |
| GAL 3 | ½F½R | TC | IgA | 1.09 | CC | 0.76 |
| GAL 3 | ½F½R | TC | IgM | 1.01 | CC | 0.73 |
| GAL 4 | ½R½F | AG | IgM | 1.32 | GG | 0.89 |
Cytokine Expression: The expression of cytokines, which are signaling molecules that mediate inflammation and immune responses, can be measured using techniques like reverse transcription-polymerase chain reaction (RT-PCR). nih.gov Studies have shown that β-defensin expression can be induced by cytokines and that defensins themselves can influence cytokine production. asm.org One study noted the simultaneous upregulation of the Gallinacin-1 alpha precursor gene and the Interferon-gamma (IFN-γ) precursor gene in turkeys, suggesting a potential regulatory link between this specific β-defensin and a key pro-inflammatory cytokine. ncsu.edu
Future Research Directions and Conceptual Applications
Elucidating Complex Regulatory Networks of Gallinacin 1alpha Expression
The expression of this compound is a tightly controlled process, influenced by a variety of factors. Future research will need to delve deeper into the intricate regulatory networks that govern its production. Understanding these mechanisms is crucial for developing strategies to enhance the innate immune response in poultry.
Key areas of investigation include the identification of specific transcription factors and signaling pathways that modulate Gal-1α gene expression. For instance, studies on the related gallinacin-6 (B1576546) gene have identified putative binding sites for transcription factors such as NF-κB, AP-1, and NF-IL-6, suggesting their potential role in inducible expression. nih.gov Similar comprehensive analysis of the Gal-1α promoter region is warranted. The expression of gallinacins can be triggered by inflammatory responses or bacterial infections, including the presence of lipopolysaccharides (LPS). veterinaryworld.org For example, the expression of GAL-1, -7, and -12 in the theca layer of hen ovarian follicles increases in response to LPS. nih.gov
Furthermore, the influence of various stimuli on Gal-1α expression requires more detailed exploration. Immune stress, for example, has been shown to upregulate a range of defense proteins in broiler chickens, and understanding how it specifically impacts Gal-1α could provide valuable insights. nih.gov The developmental stage of the chicken also appears to play a role, with studies showing age-dependent expression patterns of host defense peptides. mdpi.com
| Regulatory Element | Potential Role in this compound Expression | Supporting Evidence (from related defensins) |
| NF-κB | May mediate inducible expression in response to pathogens. | Conserved in the promoter regions of other defensin (B1577277) genes. nih.gov |
| AP-1 | Could work in conjunction with NF-κB for full gene expression. | Required for full expression of other immune response genes. nih.gov |
| NF-IL-6 | May participate in the synergistic activation of innate immune responses. | Conserved in promoter regions of various defensins. nih.gov |
| LPS | Acts as a potent inducer of gallinacin expression. | Upregulates various gallinacin genes in response to infection. veterinaryworld.orgnih.gov |
Understanding Synergistic Interactions with Other Host Defense Molecules
This compound does not act in isolation. It is part of a broader arsenal (B13267) of host defense molecules, and its effectiveness is likely enhanced through synergistic interactions. Investigating these partnerships is a key future research direction.
The interplay between Gal-1α and other antimicrobial peptides, such as cathelicidins and other β-defensins, is of particular interest. nih.gov Chickens possess a variety of these peptides, including multiple gallinacins and four distinct cathelicidins. mdpi.comtandfonline.com These peptides are often co-expressed in tissues crucial for immune defense, such as the bone marrow and lung. maynoothuniversity.ieasm.org For instance, Gal-1 and Gal-2 are strongly expressed in these tissues, where they may act in concert with other defense molecules. maynoothuniversity.ie
Understanding the mechanisms of this synergy—whether it involves sequential action, cooperative membrane disruption, or other processes—could lead to the development of potent antimicrobial cocktails. These could have applications not only in poultry health but also potentially in human medicine.
Investigating this compound’s Role in Microbiome Modulation
The interaction between Gal-1α and the gut microbiota is a two-way street. The microbiota itself can influence the expression of host defense peptides. Exploring this reciprocal relationship will be crucial for a complete understanding of gut health in poultry.
Exploring its Potential in Genetic Selection for Disease Resistance in Poultry
The inherent variability in the this compound gene among different chicken breeds presents an opportunity for genetic selection to enhance disease resistance. bu.edu.eg Identifying single nucleotide polymorphisms (SNPs) within the Gal-1α gene and linking them to desirable traits, such as resistance to specific pathogens, is a promising area of research. jofamericanscience.org
Studies have already shown associations between polymorphisms in gallinacin genes and resistance to diseases like Marek's disease and Salmonella enterica serovar Enteritidis infection. jofamericanscience.orgnih.govnih.gov For example, non-synonymous SNPs in the Gal-1 gene have been identified in chicken lines resistant and susceptible to Marek's disease, suggesting these genetic variations could impact protein function and disease outcome. jofamericanscience.org By identifying and selecting for beneficial SNPs, it may be possible to breed chickens with enhanced innate immunity. amazon.com
| Gallinacin Gene SNP | Associated Disease/Trait | Potential Application |
| Gal-1 non-synonymous SNPs | Marek's Disease resistance/susceptibility jofamericanscience.org | Marker-assisted selection for Marek's disease resistance. jofamericanscience.orgamazon.com |
| Gallinacin gene cluster SNPs | Salmonella load in cecal content nih.govnih.gov | Selection for reduced Salmonella colonization. nih.gov |
| GAL3 and GAL5 gene variations | Immune response to Salmonella ekb.eg | Genetic markers for improved immune response. ekb.eg |
Mechanistic Exploration as an Antimicrobial Agent Beyond Current Uses (Pre-clinical focus)
While this compound is known for its antimicrobial activity, the full extent of its mechanisms of action and its potential applications beyond its natural role in poultry are yet to be fully explored. maynoothuniversity.iecambridge.org Pre-clinical research is needed to investigate its potential as a novel antimicrobial agent.
This includes detailed studies on its mode of action against a broad spectrum of pathogens, including antibiotic-resistant strains. researchgate.net Understanding how Gal-1α disrupts microbial membranes and other cellular processes could inform the design of new antimicrobial drugs. veterinaryworld.org For instance, Gal-1 and Gal-1α have demonstrated potent activity against E. coli and Candida albicans. cambridge.org
Furthermore, its potential as an anti-inflammatory and immunomodulatory agent warrants investigation. Some host defense peptides have been shown to influence the host's immune response, and exploring these properties in Gal-1α could open up new therapeutic avenues. tandfonline.com
Q & A
Q. What structural features of Gallinacin 1α are critical for its antimicrobial activity, and how can these be experimentally validated?
Gallinacin 1α, a β-defensin peptide, derives its activity from cationic and amphipathic regions. Key structural features include disulfide bond arrangements, charge distribution, and hydrophobic domains. Methodological validation involves:
- Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopy to confirm secondary structures .
- Site-directed mutagenesis to disrupt specific residues, followed by minimum inhibitory concentration (MIC) assays to assess functional loss .
- Molecular dynamics simulations to correlate structural flexibility with membrane interaction .
Example Data Table:
| Structural Feature | Experimental Method | Observed Impact on Activity |
|---|---|---|
| C-terminal β-sheet | CD Spectroscopy | 30% reduction in MIC |
| Cationic residues | Mutagenesis + MIC | Loss of Gram-negative targeting |
Q. What standardized assays are recommended for evaluating Gallinacin 1α’s bioactivity across different microbial strains?
Use broth microdilution assays (CLSI guidelines) for MIC determination, supplemented with:
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
- Hemolysis assays (e.g., sheep erythrocytes) to quantify selectivity indices .
- Biofilm disruption assays (crystal violet staining) for anti-biofilm activity .
Ensure replication across ≥3 biological replicates and statistical validation via ANOVA or non-parametric tests .
Q. How should researchers address variability in Gallinacin 1α’s potency reported across studies?
Variability often stems from differences in peptide synthesis (e.g., purity, folding), microbial strain selection, or assay conditions. Mitigation strategies include:
- HPLC-mass spectrometry for batch-to-batch purity verification .
- Standardized microbial panels (e.g., ATCC strains) with documented growth conditions .
- Inter-laboratory reproducibility studies using shared protocols .
Advanced Research Questions
Q. How can contradictory findings on Gallinacin 1α’s mechanism of action (e.g., membrane disruption vs. intracellular targeting) be reconciled?
Contradictions may arise from model systems (e.g., synthetic membranes vs. live bacteria) or concentration-dependent effects. A multi-modal approach is recommended:
- Fluorescence anisotropy to quantify membrane fluidity changes .
- Subcellular localization tracking via confocal microscopy with labeled peptides .
- Transcriptomic profiling of bacterial stress responses post-exposure .
Hypothesis: Low concentrations induce intracellular signaling, while higher doses cause membrane lysis .
Q. What experimental frameworks are optimal for studying Gallinacin 1α’s synergy with conventional antibiotics?
Adopt the FIC index (Fractional Inhibitory Concentration) model:
- Checkerboard assays to identify synergistic (FIC ≤0.5), additive (0.5–1), or antagonistic (>1) interactions .
- Mechanistic validation : Synergy with β-lactams may involve enhanced outer membrane permeabilization (e.g., LAL assay for endotoxin release) .
- In vivo validation in murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. How can researchers design robust in vivo studies to evaluate Gallinacin 1α’s efficacy while adhering to ethical guidelines?
Follow NIH preclinical reporting standards :
- Animal models : Use immunocompetent murine thigh infection models with humanized dosing regimens.
- Endpoints : Define primary (e.g., bacterial load reduction) and secondary (e.g., cytokine profiling) outcomes prospectively.
- Ethical compliance : Include sample size justifications (power analysis) and humane endpoints (e.g., weight loss ≤20%) .
Q. What computational strategies are effective for predicting Gallinacin 1α’s interactions with host immune components?
Combine molecular docking (e.g., AutoDock Vina) and MD simulations to map interactions with toll-like receptors (TLRs) or chemokines. Validate via:
- Surface plasmon resonance (SPR) for binding affinity measurements .
- Neutrophil recruitment assays in zebrafish larvae .
Data Analysis & Interpretation
Q. What statistical approaches are critical for analyzing Gallinacin 1α’s dose-response data in heterogeneous microbial populations?
Q. How should researchers contextualize Gallinacin 1α’s bioactivity within broader host-microbe interactions?
- Dual RNA-seq to capture host and microbial transcriptomes simultaneously .
- Metabolomic profiling (e.g., LC-MS) to identify peptide-induced shifts in microbial metabolism .
- Correlative analysis with clinical metadata (e.g., infection severity vs. endogenous defensin levels) .
Ethical & Reproducibility Considerations
Q. What steps ensure transparency in reporting Gallinacin 1α’s preclinical data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
